![molecular formula C19H27NO B564810 (E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) CAS No. 1159977-22-6](/img/structure/B564810.png)
(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) is a chemical compound with the molecular formula C19H27NO and a molecular weight of 285.431. This compound is characterized by the presence of a cyclohexyl group, a pyridinyl group, and an ethenyl linkage, making it a complex and interesting molecule for various scientific studies.
Méthodes De Préparation
The synthesis of (E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) involves several steps, typically starting with the preparation of the cyclohexyl and pyridinyl precursors. The ethenyl linkage is introduced through a series of reactions, including condensation and reduction processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or cyclohexyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) can be compared with other similar compounds, such as:
4-(pyridin-2-yl)cyclohexan-1-one: This compound shares the pyridinyl and cyclohexyl groups but lacks the ethenyl linkage, making it less complex.
Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol: This compound has a similar cyclohexyl structure but contains a pyrrolidinyl group instead of a pyridinyl group.
The uniqueness of (E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers) lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
1159977-22-6 |
|---|---|
Formule moléculaire |
C19H27NO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-(1-cyclohexyl-2-pyridin-2-ylethenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H27NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h4-5,8,13-16,18,21H,1-3,6-7,9-12H2 |
Clé InChI |
YIGXAELTRGXHLY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O |
SMILES canonique |
C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


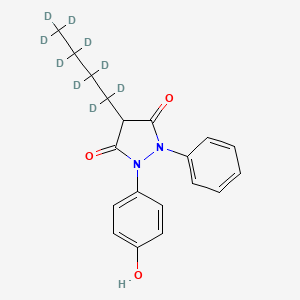
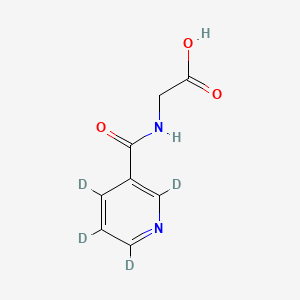
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)
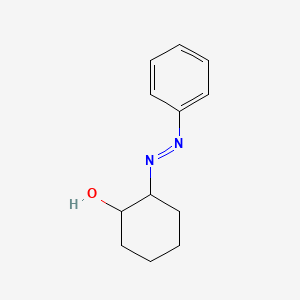
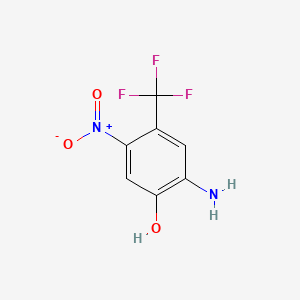
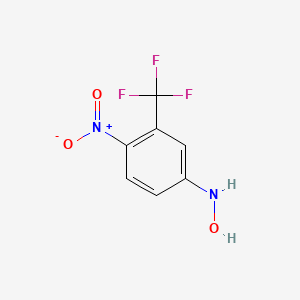
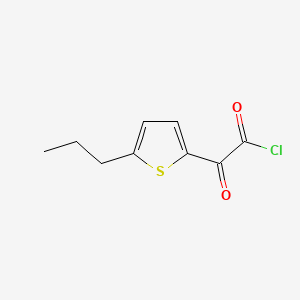
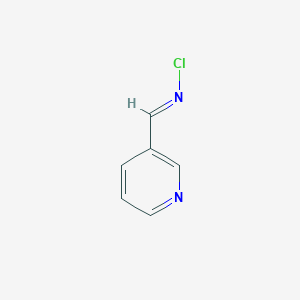
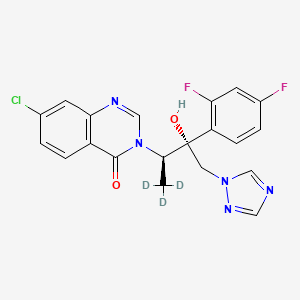
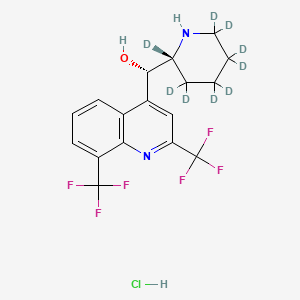
![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)
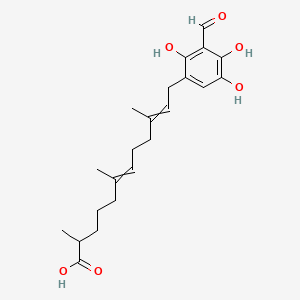
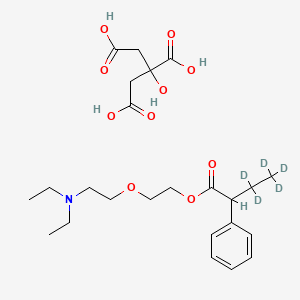
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)
